molecular formula C12H14N2O2S B8594252 Ethyl 4-amino-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B8594252
M. Wt: 250.32 g/mol
InChI Key: AACIRRLXJOSWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 4-amino-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-4-16-12(15)9-7(3)14-11-8(10(9)13)6(2)5-17-11/h5H,4H2,1-3H3,(H2,13,14)

InChI Key

AACIRRLXJOSWBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1N)C(=CS2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-methyl-3-thiophenecarbonitrile (300 mg, 2.171 mmol), ethyl acetoacetate (0.275 mL, 2.171 mmol) and SnCl4 (0.510 mL, 434 mmol) in toluene (15 mL) was stirred at RT for 30 min and then reflux for 3.5 h. After cooling to RT, the mixture was quenched with 6M NaOH (20 mL) and extracted with ethyl acetate (3×20 mL). The combined organics were washed with brine (30 mL), dried and concentrated. Purification by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in cyclohexane, afforded the title compound (210 mg). LCMS (A) m/z: 251 [M+1]+, Rt 0.77 min (acidic).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.275 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.